N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(22-16-17-8-3-1-4-9-17)24-15-14-23-13-7-12-19(23)20(24)18-10-5-2-6-11-18/h1-13,20H,14-16H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWARIVRMNUWSLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Aminopyrazine Derivatives
Cyclization reactions using 2-aminopyrazine precursors are widely employed. For example, reacting 2-aminopyrazine with α,β-unsaturated carbonyl compounds under acidic conditions generates the fused pyrrolopyrazine system. A representative procedure involves heating 2-aminopyrazine with cinnamaldehyde in acetic acid at 80°C for 12 hours, yielding a 65% intermediate. This method, while reliable, often requires stoichiometric acids and prolonged reaction times.
Palladium-Catalyzed Annulation
Recent advances leverage palladium catalysts to streamline core formation. A study demonstrated that N-phenacyl pyrrole-2-carbonitriles react with aryl boronic acids in the presence of Pd(CF₃COO)₂ to construct the pyrrolo[1,2-a]pyrazine skeleton. Optimized conditions (1.5 mol% catalyst, 60°C, 6 hours) achieve yields up to 82% with excellent functional group tolerance. This method reduces byproducts and enhances scalability compared to traditional cyclization.
Carboxamide Functionalization: Introducing the N-Benzyl and Phenyl Groups
The carboxamide moiety and substituents are introduced via nucleophilic acyl substitution or condensation reactions .
Carboxamide Formation via Active Esters
Activation of carboxylic acid intermediates using reagents like HOBt (hydroxybenzotriazole) and EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates amide bond formation. For instance, reacting pyrrolo[1,2-a]pyrazine-2-carboxylic acid with benzylamine in dichloromethane (DCM) with EDCl/HOBt yields the N-benzyl carboxamide derivative in 75% purity. Post-reaction purification via silica gel chromatography is typically required.
Direct Condensation with Isocyanates
An alternative route employs phenyl isocyanate to introduce the phenyl group. Heating the pyrrolo[1,2-a]pyrazine core with phenyl isocyanate in toluene at 110°C for 8 hours achieves 70% conversion. However, this method risks forming ureas as side products, necessitating careful stoichiometric control.
Optimization Strategies for Industrial Scalability
Industrial production prioritizes cost-effectiveness and minimal waste. Key advancements include:
Continuous Flow Synthesis
Adopting continuous flow reactors reduces reaction times from hours to minutes. A pilot-scale study achieved 85% yield for the pyrrolo[1,2-a]pyrazine core using a microreactor system with residence times under 5 minutes. This approach enhances heat transfer and mitigates exothermic risks.
Solvent-Free Mechanochemical Grinding
Ball-milling techniques enable solvent-free synthesis of intermediates. Grinding 2-aminopyrazine with cinnamaldehyde and a catalytic amount of p-toluenesulfonic acid (PTSA) for 30 minutes produces the core structure in 68% yield, eliminating solvent waste.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Scalability | Key Limitations |
|---|---|---|---|---|
| Acid-Catalyzed Cyclization | 65 | 12 hours | Moderate | Acid waste, long duration |
| Palladium-Catalyzed | 82 | 6 hours | High | Catalyst cost |
| Continuous Flow | 85 | 5 minutes | Industrial | Equipment investment |
| Mechanochemical | 68 | 30 minutes | Lab-scale | Limited substrate scope |
The palladium-catalyzed method balances yield and scalability but faces economic barriers due to precious metal costs. Continuous flow synthesis, while efficient, demands significant upfront infrastructure investment.
Recent Advances in Catalytic Systems
Bimetallic Catalysts
Combining Pd with Cu(I) co-catalysts accelerates annulation kinetics. A Pd/Cu system reduced reaction times to 3 hours while maintaining 80% yield, leveraging synergistic effects to stabilize reactive intermediates.
Enzyme-Mediated Amidation
Lipase-based catalysts (e.g., Candida antarctica lipase B) enable green amidation under aqueous conditions. A trial achieved 72% yield for the carboxamide derivative at 40°C, avoiding traditional coupling reagents.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions: N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has the molecular formula and a molecular weight of approximately 270.29 g/mol. Its structure features a fused pyrrolopyrazine core with a carboxamide functional group that may enhance its biological activity and interaction with various targets.
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been studied for its ability to inhibit specific enzymes and receptors involved in cancer progression. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by disrupting critical signaling pathways.
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Studies have demonstrated its effectiveness against antibiotic-resistant bacteria by targeting biochemical resistance mechanisms. This application is crucial in the ongoing fight against drug-resistant infections, as it aids in developing new antibacterial agents.
Enzyme Inhibition
this compound has been identified as an inhibitor of several key enzymes involved in metabolic pathways. This characteristic makes it a candidate for further research in drug development aimed at metabolic disorders.
Material Science Applications
In material science, the compound has been modified to enhance the properties of polymers. For example, derivatives have been incorporated into epoxy resins to improve flame retardancy and dielectric properties. This adaptability highlights its potential use in developing advanced materials with specific functional characteristics.
Case Studies
Several case studies have focused on the applications of this compound:
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited growth in multiple cancer cell lines through targeted enzyme inhibition.
- Antibacterial Resistance : Research highlighted its role in overcoming bacterial resistance mechanisms by synthesizing derivatives that were tested against highly resistant strains.
- Material Enhancement : Another study explored how incorporating this compound into polymer matrices improved thermal stability and flame resistance.
Mechanism of Action
The mechanism by which N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide ():
This compound shares the pyrrolo[1,2-a]pyrazine core but differs in substituents (N-butyl-N-methyl vs. N-benzyl-1-phenyl). Its aqueous solubility was optimized through micronization and amorphous–crystalline composite formation, highlighting challenges in solubility for alkyl-substituted derivatives .- Key Data : Lower solubility due to hydrophobic N-butyl and N-methyl groups compared to the aromatic N-benzyl substituent in the target compound.
- 3-(Butylamino)pyrazine-2-carboxamide (): A simpler pyrazine-2-carboxamide derivative with a butylamino group. Key Data: High yield (92.3%), melting point (83–84°C), and IR/NMR profiles indicative of carboxamide functionality .
Structural and Functional Data Tables
Table 1: Comparative Physicochemical Properties
Key Research Findings
- Substituent Impact : Aromatic substituents (e.g., benzyl, phenyl) enhance lipophilicity and target binding but reduce aqueous solubility. Alkyl groups (e.g., butyl, pentyl) further exacerbate solubility issues .
- Biological Potency : The imidazo[1,2-a]pyrazine core () demonstrates superior antifungal activity over pyrrolo-pyrazines, suggesting that fused ring systems with additional heteroatoms improve efficacy .
- Synthetic Efficiency : Microwave methods reduce reaction times but may require optimization for complex substituents, as seen in lower yields for sterically hindered N-benzyl derivatives .
Biological Activity
N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide (CAS Number: 900012-24-0) is a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a fused pyrrolopyrazine core with benzyl and phenyl substituents. Its molecular formula is with a molecular weight of 331.4 g/mol. The structural complexity contributes to its potential biological activities.
| Property | Value |
|---|---|
| CAS Number | 900012-24-0 |
| Molecular Formula | C21H21N3O |
| Molecular Weight | 331.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Mechanisms of Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities through several mechanisms:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in regulating neurotransmitter levels in the brain. Inhibiting these enzymes can contribute to therapeutic effects in neurodegenerative diseases and depression .
- Anti-inflammatory Effects : Similar derivatives have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. This suggests that this compound may also possess anti-inflammatory activity .
- Antioxidant Activity : The compound's structure may confer antioxidant properties, potentially protecting cells from oxidative stress and related damage.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
Study 1: Inhibition of MAO and AChE
A study examined the inhibitory activity of various derivatives against MAO-A and MAO-B as well as AChE. Compounds showed promising results with IC50 values indicating effective inhibition levels. For instance:
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) | AChE IC50 (µM) |
|---|---|---|---|
| 2i | 0.5 | 0.8 | 0.6 |
| 2p | 0.7 | 0.9 | 0.5 |
Study 2: Anti-inflammatory Activity
In vitro assays assessed the anti-inflammatory potential of pyrrolopyrazine derivatives. The results indicated significant inhibition of COX enzymes:
| Compound | COX-2 IC50 (µM) |
|---|---|
| Compound A | 0.04 ± 0.01 |
| Compound B | 0.03 ± 0.02 |
These findings suggest that similar compounds could be developed for therapeutic use in inflammatory conditions.
Study 3: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various pyrrolopyrazine derivatives to determine the influence of structural modifications on biological activity. Modifications at specific positions on the pyrrolopyrazine ring significantly affected enzyme inhibition potency and selectivity .
Q & A
Q. Q1. What are the most reliable synthetic routes for N-benzyl-1-phenyl-pyrrolo[1,2-a]pyrazine-2-carboxamide, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via palladium-catalyzed direct C6 arylation of pyrrolo[1,2-a]pyrazines with aryl bromides, as demonstrated in diversity-oriented libraries . Key steps include:
- N-Alkylation : Base-mediated alkylation of pyrrole-2-carboxaldehyde with 2-bromoacetophenones.
- Cyclization : Dehydrative cyclization using ammonium acetate to incorporate nitrogen into the scaffold.
- Arylation : Palladium catalysis for introducing aryl groups at the C6 position.
Optimization Tips : - Use polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
- Optimize catalyst loading (e.g., Pd(OAc)₂ with phosphine ligands) to reduce side reactions.
- Monitor reaction progress via LC-MS to isolate intermediates and minimize degradation .
Q. Q2. How can the crystal structure of this compound be determined, and what software is recommended for refinement?
Methodological Answer: X-ray crystallography remains the gold standard. Use the SHELX system (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) due to its robustness with small-molecule data . Key steps:
- Data Collection : High-resolution diffraction data (≤1.0 Å) to resolve hydrogen bonding and ring puckering.
- Refinement : Apply restraints for disordered moieties (e.g., benzyl groups) and validate with R-factor convergence (<5%).
- Validation Tools : Use PLATON or CCDC Mercury for symmetry checks and hydrogen-bond analysis .
Advanced Research Questions
Q. Q3. How can conformational flexibility of the pyrrolo-pyrazine core impact biological activity, and what computational methods are suitable for analysis?
Methodological Answer: The pyrrolo-pyrazine scaffold exhibits puckering dynamics, influencing binding affinity. Use:
- Cremer-Pople Parameters : Quantify ring puckering using amplitude (θ) and phase (φ) coordinates derived from crystallographic data .
- MD Simulations : Perform 100-ns molecular dynamics runs (AMBER/CHARMM force fields) to sample low-energy conformers.
- Docking Studies : Align dominant conformers with target proteins (e.g., NLRP3 inflammasome) to identify bioactive poses .
Q. Q4. How can researchers resolve contradictions in synthetic yields reported for similar pyrrolo-pyrazine derivatives?
Methodological Answer: Discrepancies often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) may hinder arylation due to steric/electronic factors.
- Catalyst Deactivation : Trace oxygen/moisture can poison Pd catalysts; use Schlenk techniques for air-sensitive steps.
- Analysis : Compare NMR and HRMS data across studies to identify unaccounted byproducts (e.g., dimerization via Curtius rearrangements) .
Q. Q5. What strategies are recommended for designing structure-activity relationship (SAR) studies on this scaffold?
Methodological Answer:
- Core Modifications : Introduce substituents at the benzyl (N-position) or phenyl (C1 position) to probe steric/electronic effects.
- Bioisosteres : Replace the carboxamide with sulfonamide or urea groups to assess hydrogen-bonding contributions.
- Assay Design : Use IL-1β release assays (for NLRP3 inhibition) or antimicrobial disk diffusion tests to correlate structural changes with activity .
Q. Q6. How can researchers validate the purity of intermediates in multi-step syntheses?
Methodological Answer:
- Chromatography : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Spectroscopic Validation : Use ¹H/¹³C NMR to confirm regioselectivity (e.g., absence of regioisomers in C6-arylation).
- HRMS Calibration : Match experimental [M+H]+ values with theoretical masses (Δ < 2 ppm) .
Q. Q7. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Methodological Answer:
- Pd Catalyst Removal : Use scavengers (e.g., SiliaMetS Thiol) to reduce metal contamination below 10 ppm.
- Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for easier purification.
- Process Optimization : Implement flow chemistry for exothermic steps (e.g., cyclization) to improve safety and yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
